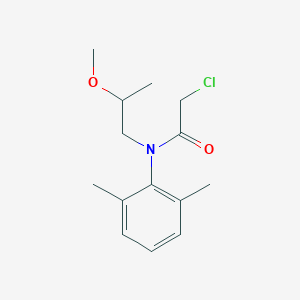
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a dimethylphenyl group, and a methoxypropyl group attached to the acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methoxypropylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The dimethylphenyl and methoxypropyl groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the methoxypropyl group.
N-(2,6-Dimethylphenyl)-N-(2-methoxypropyl)acetamide: Lacks the chloro group.
2-Chloro-N-(2-methoxypropyl)acetamide: Lacks the dimethylphenyl group.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
CAS 编号 |
50563-51-4 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxypropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)9-12(3)18-4/h5-7,12H,8-9H2,1-4H3 |
InChI 键 |
DWPUVHBGUBPRQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)OC)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




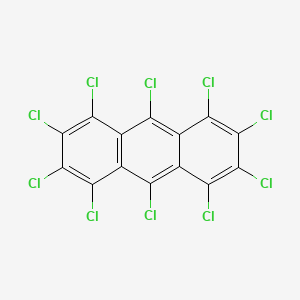
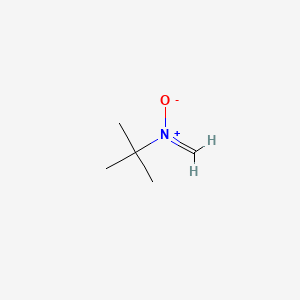
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
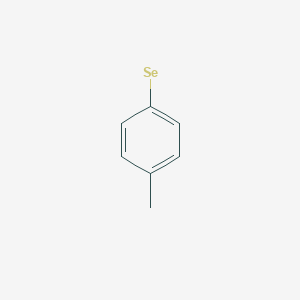
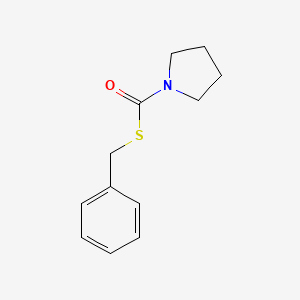
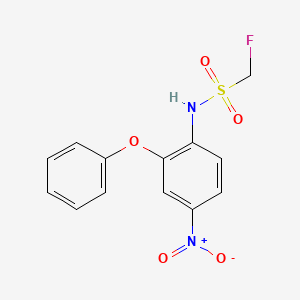
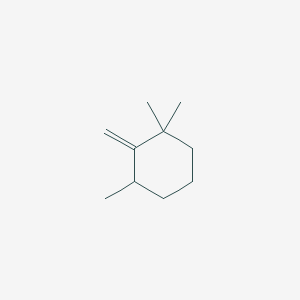
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
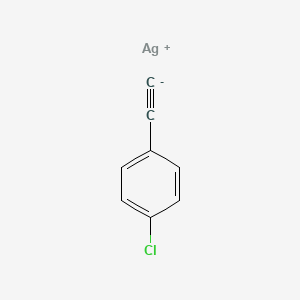
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
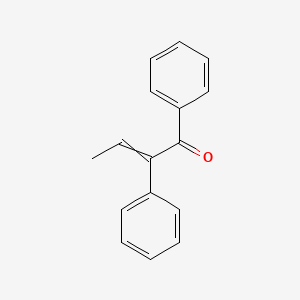
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
